molecular formula C12H17NO3 B13597190 4-Amino-3-(2-ethoxyphenyl)butanoic acid

4-Amino-3-(2-ethoxyphenyl)butanoic acid

Cat. No.: B13597190
M. Wt: 223.27 g/mol
InChI Key: XKFORJZTJMAKHU-UHFFFAOYSA-N
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Description

4-Amino-3-(2-ethoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It features an amino group attached to the fourth carbon and an ethoxyphenyl group attached to the third carbon of a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-ethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the alkylation of ethoxybenzene with a suitable halogenated butanoic acid derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and other large-scale organic reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(2-ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenylbutanoic acids.

Scientific Research Applications

4-Amino-3-(2-ethoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to gamma-aminobutyric acid (GABA).

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. Due to its structural similarity to gamma-aminobutyric acid, it may act on GABA receptors, modulating neurotransmission and exerting potential neuroprotective effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    4-Amino-3-(3,4,5-trimethoxyphenyl)butanoic acid: Another derivative with potential psychoactive properties.

    3-Aminobutanoic acid: A simpler analogue with applications in peptide synthesis.

Uniqueness: 4-Amino-3-(2-ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other amino acids and makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-amino-3-(2-ethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO3/c1-2-16-11-6-4-3-5-10(11)9(8-13)7-12(14)15/h3-6,9H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

XKFORJZTJMAKHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)CN

Origin of Product

United States

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